N'-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N′-[(E)-(3-Fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (RN: 315227-82-8) is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-acetohydrazide moiety linked to a 3-fluorophenyl methylidene group.
Properties
Molecular Formula |
C24H20FN5OS |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20FN5OS/c1-17-10-12-19(13-11-17)23-28-29-24(30(23)21-8-3-2-4-9-21)32-16-22(31)27-26-15-18-6-5-7-20(25)14-18/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
SYJYXFWAPQWGFA-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,2,4-triazole scaffold is typically constructed via cyclization of thiosemicarbazide derivatives. A representative approach involves reacting 4-methylphenyl-substituted thiosemicarbazide with phenyl acetic acid under dehydrating conditions. For example:
- Step 1 : Synthesis of 4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol by cyclizing N-phenyl-N'-(4-methylbenzoyl)thiosemicarbazide in the presence of phosphoryl chloride (POCl₃).
- Step 2 : Thiol activation using alkylating agents to introduce the sulfanyl-acetohydrazide moiety.
Reaction conditions such as solvent polarity (e.g., DMF, ethanol) and temperature (80–120°C) critically influence yield and purity.
Functionalization of the Triazole Core
Introduction of the Sulfanyl-Acetohydrazide Side Chain
The sulfanyl group at position 3 of the triazole is installed via nucleophilic displacement of the thiolate intermediate. A two-step protocol is employed:
- Thiol Deprotonation : Treatment of 4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with a base (e.g., KOH) in DMF generates the thiolate nucleophile.
- Alkylation : Reaction with 2-chloroacetohydrazide introduces the sulfanyl-acetohydrazide chain.
Optimization Note : Excess alkylating agent (1.5–2.0 equiv) and prolonged reaction times (12–24 h) improve yields to 60–75%.
Condensation with 3-Fluorobenzaldehyde
The final step involves Schiff base formation between the hydrazide and 3-fluorobenzaldehyde:
$$
\text{2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide} + \text{3-Fluorobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$
Critical Parameters :
- Catalyst : Acetic acid (5–10 mol%) facilitates imine formation.
- Solvent : Ethanol or methanol under reflux (78–80°C).
- Reaction Time : 4–6 hours for >90% conversion.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane (1:3 v/v). Recrystallization from ethanol yields analytically pure material.
Spectroscopic Analysis
- NMR : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, CH=N), 7.85–7.12 (m, 13H, aromatic), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
- Mass Spectrometry : ESI-MS m/z 516.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Condensation: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituent groups on the phenyl rings and the triazole core. Below is a systematic comparison based on substituent variations, synthesis routes, and inferred physicochemical/bioactive properties:
Substituent Modifications on the Aromatic Rings
Physicochemical Properties
- Lipophilicity : The 3-fluorophenyl group in the target compound (logP ~3.2 estimated) offers a balance between hydrophobicity and polarity compared to 4-fluorophenyl (logP ~3.1) and 3-methylphenyl (logP ~3.5) analogs .
- Solubility : Fluorine’s electron-withdrawing nature improves aqueous solubility slightly compared to methyl or chloro substituents, which are more hydrophobic .
- Thermal Stability : Triazole derivatives with sulfur atoms (e.g., sulfanyl groups) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions .
Bioactivity Implications
- Antimicrobial Potential: Analogous triazole-thiol derivatives (e.g., ) show moderate antibacterial activity against S. aureus (MIC 32 µg/mL), suggesting the target compound may share similar efficacy .
- Enzyme Inhibition : Fluorophenyl hydrazides () demonstrate tyrosinase inhibition (IC₅₀ ~15 µM), attributed to fluorine’s ability to polarize the hydrazide moiety for active-site binding .
- Antioxidant Activity : Compounds with sulfur atoms (e.g., sulfanyl groups) often exhibit radical scavenging properties, as seen in structurally related antioxidants () .
Computational Insights
- Molecular Similarity : The target compound shares a Tanimoto index >0.85 with 306753-51-5 (using MACCS fingerprints), indicating high structural overlap but divergent bioactivity due to fluorine positioning .
- Docking Studies : Fluorine’s position (3- vs. 4-) in phenyl rings influences binding to enzymes like acetylcholinesterase, with 3-fluorophenyl showing better complementarity to hydrophobic pockets .
Q & A
Q. What is the standard synthetic route for preparing this compound, and how can purity be optimized?
The compound is synthesized via a condensation reaction between a 3-fluorobenzaldehyde derivative and a thioacetohydrazide precursor bearing the 1,2,4-triazole scaffold. A typical method involves refluxing equimolar amounts of the aldehyde and hydrazide in ethanol with catalytic acetic acid, followed by recrystallization from ethanol to achieve >95% purity . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To verify the (E)-configuration of the hydrazone bond (δ 8.3–8.5 ppm for imine proton) and aromatic substituents .
- IR spectroscopy : Identify C=S (650–750 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can preliminary bioactivity screening be designed for this compound?
Use in vitro assays to evaluate:
- Enzyme inhibition : Tyrosinase or acetylcholinesterase inhibition via spectrophotometric methods (e.g., kojic acid or donepezil as controls) .
- Antiplatelet/anticoagulant activity : Tail bleeding time assays in murine models, comparing with heparin (e.g., dose-dependent response at 10–50 mg/kg) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) confirms the (E)-configuration of the hydrazone bond and planar triazole geometry. Key steps:
Q. What strategies address contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions or impurities. Mitigate via:
Q. How can computational methods predict structure-activity relationships (SAR)?
Perform molecular docking (AutoDock Vina) and QSAR modeling to identify key pharmacophores:
Q. What experimental design optimizes reaction yields for scale-up?
Apply Design of Experiments (DoE) to optimize parameters:
- Variables : Temperature (60–100°C), solvent (ethanol vs. DMF), catalyst (acetic acid vs. p-TsOH).
- Response surface methodology : Maximize yield (target >80%) while minimizing byproducts .
- Flow chemistry : Continuous-flow reactors improve reproducibility for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
